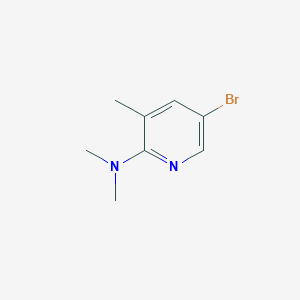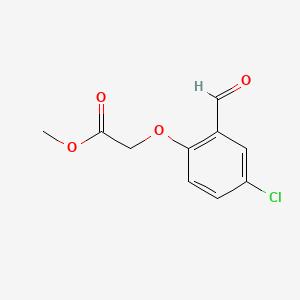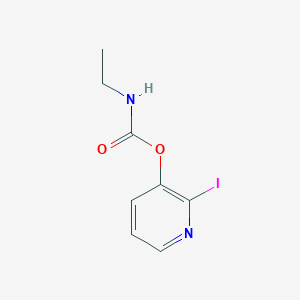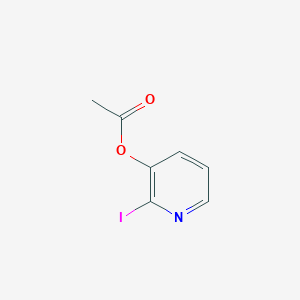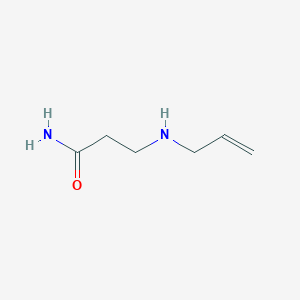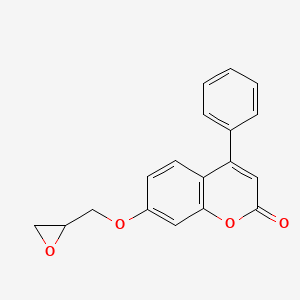
2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
2-(Hydroxyimino)aldehydes, a group to which your compound seems to belong, are versatile molecules with many potential applications. They have been explored for their photochemical behavior and physicochemical properties .
Synthesis Analysis
While specific synthesis methods for your compound were not found, similar compounds, such as 2-hydroxyimino-3-phenylindanone, have been synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by direct methods and refined by full matrix least squares .Chemical Reactions Analysis
The combination of ethyl (hydroxyimino)cyanoacetate (Oxyma) and diisopropylcarbodiimide (DIC) has demonstrated superior performance in amino acid activation for peptide synthesis .Physical and Chemical Properties Analysis
The photo- and physicochemical properties of a series of 2-(hydroxyimino)aldehydes have been explored as a function of their structural variations .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Regioselective Synthesis
A study by Ashton and Doss (1993) describes a regioselective route to synthesize derivatives of this compound, emphasizing the reversal of regioselectivity in the synthetic process (Ashton & Doss, 1993).
Structural Analysis
The structural properties of the compound, including its planarity and intermolecular interactions, were explored in studies by Anaflous et al. (2004) and Baddeley et al. (2017). These studies utilized techniques like NOE difference experiments and Hirshfeld surface calculations (Anaflous et al., 2004); (Baddeley et al., 2017).
Novel Applications in Synthesis
Research by Rosowsky et al. (1969) and Perandones & Soto (1998) explored the synthesis of new compounds using derivatives of 2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one, contributing to the development of potential antifolic, antimalarial, and antitumor agents (Rosowsky et al., 1969); (Perandones & Soto, 1998).
Ligand Synthesis
Mutlu and Irez (2008) investigated the synthesis of new ligands using this compound, highlighting its potential in complex formation and chemical analysis (Mutlu & Irez, 2008).
Spectral Characterization
Saral et al. (2017) conducted a comparative study of benzimidazole derivatives, providing insights into the spectral properties of compounds related to this compound (Saral et al., 2017).
Green Dye Synthesis
Pordel et al. (2014) explored the synthesis of green dyes, utilizing the charge transfer properties of derivatives of this compound, demonstrating its application in the development of novel dyes (Pordel et al., 2014).
Catalytic Applications
Brahmachari and Nayek (2017) demonstrated a catalyst-free synthesis process involving derivatives of this compound, showcasing its utility in environmentally friendly and efficient chemical synthesis (Brahmachari & Nayek, 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2E)-2-hydroxyimino-4-methoxy-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-9-4-2-3-6-7(9)5-8(11-13)10(6)12/h2-4,13H,5H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQUFJSORJNFGF-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=NO)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C/C(=N\O)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3119041.png)
